molecular formula C12H13BrO3 B12956992 Tert-butyl 2-(4-bromophenyl)-2-oxoacetate

Tert-butyl 2-(4-bromophenyl)-2-oxoacetate

Cat. No.: B12956992
M. Wt: 285.13 g/mol
InChI Key: BOKCCWOTKQRTSH-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-bromophenyl)-2-oxoacetate is an organic compound that belongs to the class of β-keto esters. This compound is characterized by the presence of a tert-butyl ester group and a bromophenyl group attached to the oxoacetate moiety. It is widely used in organic synthesis due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-bromophenyl)-2-oxoacetate typically involves the esterification of 4-bromophenylacetic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes utilize flow microreactor systems to enhance the efficiency and sustainability of the reaction . The use of flow reactors allows for better control over reaction parameters, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-bromophenyl)-2-oxoacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the oxoacetate moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like potassium carbonate.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Tert-butyl 2-(4-bromophenyl)-2-oxoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-bromophenyl)-2-oxoacetate involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in enzyme-catalyzed reactions, where it serves as a substrate or inhibitor, affecting the activity of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 2-((4-bromophenyl)sulfonyl)acetate

Uniqueness

Tert-butyl 2-(4-bromophenyl)-2-oxoacetate is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. The presence of the bromophenyl group allows for selective substitution reactions, while the β-keto ester moiety provides versatility in various synthetic transformations .

Properties

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

tert-butyl 2-(4-bromophenyl)-2-oxoacetate

InChI

InChI=1S/C12H13BrO3/c1-12(2,3)16-11(15)10(14)8-4-6-9(13)7-5-8/h4-7H,1-3H3

InChI Key

BOKCCWOTKQRTSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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